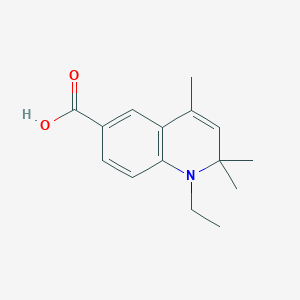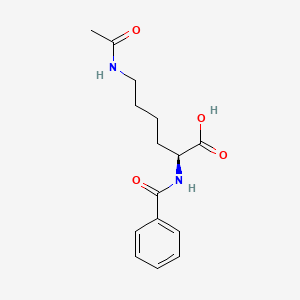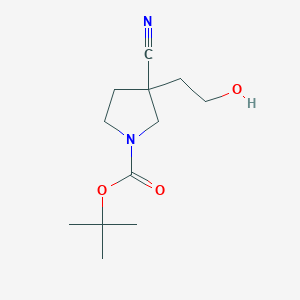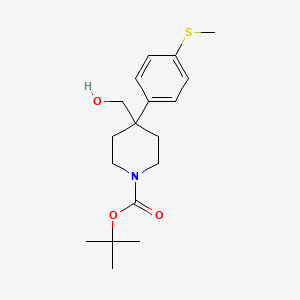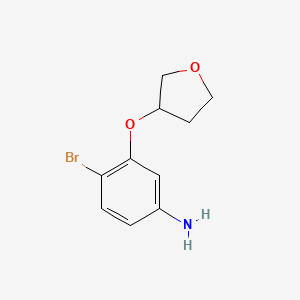
4-Bromo-3-(oxolan-3-yloxy)aniline
Overview
Description
4-Bromo-3-(oxolan-3-yloxy)aniline, also known as 4-Bromo-3-hydroxy-aniline or BHA, is an organic compound belonging to the class of anilines. It is a colorless, volatile liquid with a sweet, pungent odor. BHA is used in a variety of applications, including the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in the laboratory for various chemical reactions. In addition, BHA has been used in scientific research for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- Facile Synthesis and High-Spin Cationic States : A study by Ito et al. (2002) focused on the synthesis of dimer and trimer forms of all-para-brominated poly(N-phenyl-m-aniline)s, which include compounds similar to 4-Bromo-3-(oxolan-3-yloxy)aniline. Their research revealed unique U-shaped structures and high-spin cationic states, suggesting potential applications in advanced material design (Ito et al., 2002).
Optical and Electronic Properties
- Potential in Nonlinear Optical Materials : A 2017 study by Revathi et al. analyzed the vibrational properties of similar bromo-aniline compounds. Their findings point towards potential uses in nonlinear optical (NLO) materials, which are crucial in photonics and telecommunication (Revathi et al., 2017).
Fluorescent Properties
- Polyurethane Cationomers with Fluorescent Properties : Research by Buruianǎ et al. (2005) involved synthesizing new o-hydroxy Schiff bases (including bromo-aniline derivatives) for polyurethane films with fluorescent properties. This has implications for the development of new materials with specific optical characteristics (Buruianǎ et al., 2005).
Fullerene Chemistry
- Synthesis of Open-Cage Fullerenes : Zhang et al. (2020) utilized a derivative of bromo-aniline in the synthesis of open-cage fullerenes. The study highlights its role in expanding applications in fullerene chemistry, which is pivotal in nanotechnology and materials science (Zhang et al., 2020).
Drug Synthesis and Inhibition Studies
- Docking and QSAR Studies for Kinase Inhibitors : A 2011 study by Caballero et al. conducted docking and quantitative structure–activity relationship (QSAR) studies on bromo-aniline derivatives. Their research provides insights into molecular features contributing to inhibitory activity, relevant in drug design (Caballero et al., 2011).
Crystal Structure Characterization
- Crystal Structure of Schiff Base Compounds : The study by Zeng Wu-lan (2011) focused on the crystal structure of bromo-aniline Schiff base compounds, which is essential in understanding molecular interactions and designing new materials (Zeng Wu-lan, 2011).
Chemical Synthesis and Optimization
- Improved Water Resistance in Epoxy Systems : Johncock and Tudgey (1983) investigated bromo-aniline derivatives in curing epoxy systems, leading to significant improvements in water resistance. This research is beneficial for enhancing the durability of materials (Johncock & Tudgey, 1983).
properties
IUPAC Name |
4-bromo-3-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-2-1-7(12)5-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADBZMYGRJOHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(oxolan-3-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



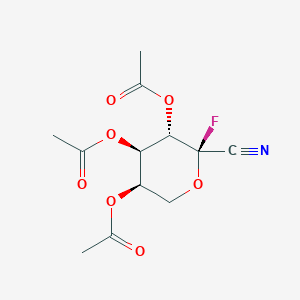
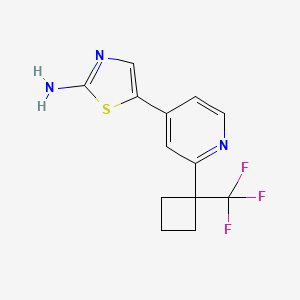
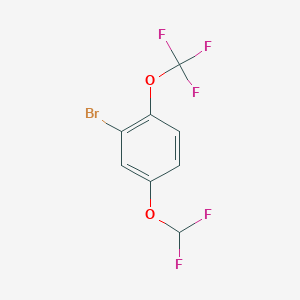



![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)
